5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Description

Chemical Identity and Structural Characteristics

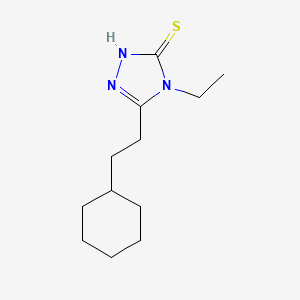

5-(2-Cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol (C₁₂H₂₁N₃S) is a substituted 1,2,4-triazole derivative characterized by a thiol (-SH) group at position 3 and alkyl substituents at positions 4 and 5 of the heterocyclic ring. The compound’s IUPAC name, 3-(2-cyclohexylethyl)-4-ethyl-1H-1,2,4-triazole-5-thione, reflects its tautomeric form, where the thiol group can isomerize to a thione configuration (Figure 1).

Table 1: Key molecular identifiers of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₁N₃S |

| Molecular Weight | 239.38 g/mol |

| CAS Registry Number | 590353-07-4 |

| SMILES Notation | CCN1C(=NNC1=S)CCC2CCCCC2 |

| Tautomeric Forms | Thiol ↔ Thione |

The cyclohexylethyl group at position 5 introduces steric bulk and lipophilicity, while the ethyl group at position 4 influences electronic effects on the triazole ring. X-ray crystallography of analogous triazole-thiols reveals planar triazole cores with bond lengths consistent with aromatic delocalization (1.32–1.36 Å for C-N bonds).

Historical Context of 1,2,4-Triazole Chemistry

1,2,4-Triazoles were first synthesized in 1885 by Bladin, but their chemistry accelerated in the 20th century with the development of systematic synthetic methods. Key milestones include:

- Einhorn–Brunner Reaction (1905): Acid-catalyzed condensation of imides with alkyl hydrazines to produce 1,2,4-triazoles.

- Pellizzari Reaction (1911): Thermal cyclization of amides and hydrazides into triazoles, enabling diverse substitution patterns.

Thiol-substituted triazoles emerged as a distinct class in the 1950s, with early studies focusing on their coordination chemistry. For example, cadmium complexes of 1H-1,2,4-triazole-3-thiol demonstrated anion-dependent structural diversity, paving the way for applications in luminescent materials.

Significance of Thiol-Substituted Triazoles

Thiol-substituted 1,2,4-triazoles exhibit unique reactivity due to the -SH group’s dual role as a hydrogen-bond donor and metal-coordinating ligand. Key properties include:

- Biological Activity: Antimicrobial and antifungal effects via inhibition of CYP450 enzymes (e.g., fluconazole analogs).

- Coordination Chemistry: Formation of stable complexes with transition metals (Cd²⁺, Hg²⁺, Ni²⁺) through N,S-chelation, relevant to catalysis and materials science.

- Materials Science: Photostabilization of polymers (e.g., polystyrene) by scavenging free radicals.

The thiol-thione tautomerism further enhances structural adaptability, enabling tailored interactions in host-guest systems.

Position of this compound in Triazole Research

This compound represents a hybrid structure combining hydrophobic alkyl chains with a polar triazole-thiol core. Its distinct features include:

- Enhanced Lipophilicity: The cyclohexylethyl group improves membrane permeability compared to simpler analogs (e.g., 4,5-diethyl-4H-1,2,4-triazole-3-thiol).

- Steric Effects: Bulky substituents modulate metal-binding selectivity, as seen in Cd(II) and Hg(II) complexes.

- Applications in Drug Discovery: Cyclohexylethyl-substituted triazoles show improved pharmacokinetic profiles in preclinical studies of 5-lipoxygenase inhibitors.

Recent synthetic advances, such as microwave-assisted cyclization, have enabled efficient production of such derivatives for structure-activity relationship studies.

Properties

IUPAC Name |

3-(2-cyclohexylethyl)-4-ethyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3S/c1-2-15-11(13-14-12(15)16)9-8-10-6-4-3-5-7-10/h10H,2-9H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDJEDZJMWZKNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)CCC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407274 | |

| Record name | 5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590353-07-4 | |

| Record name | 5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Key Intermediates

- Hydrazide precursor : Typically, an appropriate alkyl or aryl hydrazide is synthesized or procured. For this compound, a hydrazide bearing the 2-cyclohexylethyl moiety is required.

- Ethyl substitution : The 4-ethyl group is introduced either by using ethyl-substituted hydrazides or by alkylation of the triazole ring post-cyclization.

Stepwise Synthesis

Synthesis of 1,4-substituted thiosemicarbazide : The hydrazide reacts with carbon disulfide or a suitable thiocarbonyl reagent under alkaline conditions to form the thiosemicarbazide intermediate.

Cyclization to 1,2,4-triazole-3-thiol : The thiosemicarbazide undergoes cyclization, often under reflux in ethanol or another suitable solvent with a base, to yield the 4H-1,2,4-triazole-3-thiol core.

Substitution at the 5-position : The 2-cyclohexylethyl group is introduced at the 5-position via nucleophilic substitution or by using a precursor already bearing this substituent.

Introduction of the 4-ethyl group : This can be achieved by alkylation of the triazole nitrogen or by using ethyl-substituted starting materials.

Reaction Conditions

- Solvents : Ethanol, methanol, or other polar protic solvents are commonly used.

- Temperature : Reflux conditions (around 78–100 °C) are typical for cyclization steps.

- Catalysts/Base : Alkali bases such as potassium carbonate or sodium hydroxide facilitate cyclization and substitution reactions.

- Time : Reaction times vary from several hours to overnight depending on the step.

Research Findings and Yields

- A study synthesizing 1,2,4-triazole-3-thiol derivatives with alkyl substitutions reported yields up to 91% for similar compounds with 4-ethyl substitution, indicating efficient cyclization and substitution steps.

- Elemental analysis, IR, ^1H-NMR, and ^13C-NMR spectroscopy confirm the structure and purity of the synthesized compounds.

- The presence of the thiol group at the 3-position is confirmed by characteristic IR absorption bands around 2550–2600 cm⁻¹ and NMR signals consistent with the triazole ring protons.

Comparative Data Table of Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Thiosemicarbazide formation | Hydrazide + CS₂ + KOH | Room temp to 50 | 2–4 | 80–85 | Alkaline medium, stirring required |

| Cyclization to triazole-3-thiol | Reflux in ethanol with base (K₂CO₃) | 78–100 | 6–12 | 85–91 | Efficient ring closure |

| 5-Position substitution | Alkyl halide (2-cyclohexylethyl bromide) + base | 50–80 | 4–8 | 75–85 | Nucleophilic substitution |

| 4-Ethyl group introduction | Alkylation with ethyl halide or ethyl hydrazide precursor | 50–80 | 3–6 | 70–90 | May be combined with cyclization step |

Alternative and Innovative Methods

- Recent reviews highlight innovative synthetic routes involving microwave-assisted cyclization and solvent-free conditions to improve yield and reduce reaction time for 1,2,4-triazole-3-thiols.

- Some methods employ direct condensation of thiosemicarbazides with alkyl halides under phase-transfer catalysis to enhance substitution efficiency.

- Green chemistry approaches using ionic liquids as solvents have been explored to minimize environmental impact.

Summary of Key Research Insights

- The preparation of this compound is reliably achieved through classical thiosemicarbazide cyclization followed by targeted alkylation steps.

- High yields (up to 91%) and purity are attainable with optimized reaction conditions.

- Structural confirmation is routinely performed by spectroscopic methods (IR, NMR) and elemental analysis.

- Emerging synthetic techniques promise more sustainable and efficient production routes.

Chemical Reactions Analysis

Types of Reactions

5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Dihydrotriazoles.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Agricultural Applications

Fungicidal Activity

One of the primary applications of 5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is as a fungicide. Its mechanism involves inhibiting ergosterol biosynthesis, which is crucial for fungal cell membrane integrity. This action makes it effective against various plant pathogens.

Case Study: Efficacy Against Fungal Diseases

A study demonstrated that this compound effectively reduced the incidence of powdery mildew in crops like cucumbers and tomatoes. The application rates varied from 100 to 200 mg/L, showing a significant decrease in disease severity compared to untreated controls .

Medicinal Chemistry Applications

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties against a range of bacteria and fungi. Its triazole structure contributes to its ability to disrupt cellular processes in pathogens.

Case Study: Antibacterial Activity

In vitro studies have shown that this compound has notable antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for S. aureus, indicating its potential as a therapeutic agent .

Pharmacological Research

Potential in Cancer Treatment

Emerging research suggests that compounds similar to this compound may have anticancer properties. The mechanism is believed to involve the induction of apoptosis in cancer cells through the modulation of specific signaling pathways.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. Results indicated that treatment with concentrations ranging from 10 to 100 µM led to significant reductions in cell viability, suggesting its potential as an anticancer agent .

Summary of Applications

| Application Area | Specific Use | Observations |

|---|---|---|

| Agriculture | Fungicide | Effective against powdery mildew |

| Medicinal Chemistry | Antimicrobial agent | Active against S. aureus and E. coli |

| Pharmacological Research | Potential anticancer agent | Induces apoptosis in cancer cell lines |

Mechanism of Action

The mechanism of action of 5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways can vary depending on the specific application and target organism.

Comparison with Similar Compounds

Table 1: Structural Features and Electronic Effects of Selected Triazole-3-thiol Derivatives

Key Observations :

Key Observations :

- Enzyme Inhibition: The target compound’s cyclohexylethyl group may favor interactions with hydrophobic enzyme pockets (e.g., COX-1/2), similar to alkyl derivatives in .

- Antioxidant vs. Anti-inflammatory Activity : Pyrazole-substituted triazoles () show moderate antioxidant activity, whereas alkyl/aryl derivatives prioritize anti-inflammatory or anticoccidial effects, highlighting substituent-driven functional specialization .

Key Observations :

- Solubility : The target compound’s hydrophobicity limits aqueous solubility, necessitating formulation in organic carriers, whereas chlorophenyl or ethoxyphenyl derivatives exhibit improved solubility in polar solvents .

- Synthetic Accessibility : Alkyl derivatives (e.g., target compound) generally require straightforward alkylation steps, while Schiff base or heterocyclic hybrids involve complex multi-step syntheses .

Biological Activity

5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS No. 590353-07-4) is a heterocyclic compound belonging to the triazole family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications in various fields, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound features a triazole ring and a thiol group, which contribute to its unique chemical properties. The compound's molecular formula is C₁₂H₂₁N₃S, and it exhibits characteristics typical of triazole derivatives, such as stability and solubility in various solvents .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The thiol group can participate in redox reactions, enhancing the compound's reactivity and potential therapeutic effects.

Anticancer Activity

Research indicates that derivatives of 1,2,4-triazole, including this compound, exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that related triazole-thiol derivatives displayed cytotoxic effects against human melanoma (IGR39) and breast cancer (MDA-MB-231) cell lines .

Table 1: Cytotoxicity of Triazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | IGR39 | TBD |

| This compound | MDA-MB-231 | TBD |

| Other Derivative A | Panc-1 | 27.3 |

| Other Derivative B | HCT116 | 6.2 |

Note: TBD indicates that specific IC50 values for the compound are yet to be determined in some studies.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that triazole-thiol derivatives can inhibit the growth of various microorganisms. The thio group enhances the compound's interaction with microbial targets .

Table 2: Antimicrobial Activity of Triazole Derivatives

| Compound | Microorganism | Activity Level |

|---|---|---|

| This compound | E. coli | Moderate |

| Other Derivative C | S. aureus | High |

| Other Derivative D | P. aeruginosa | Moderate |

Case Studies

Several case studies have been conducted to evaluate the biological activities of triazole derivatives:

- Study on Melanoma Cells : A derivative similar to this compound was tested against melanoma cells using the MTT assay. Results indicated a selective cytotoxic effect on cancer cells compared to normal cells .

- Antimicrobial Screening : Another study evaluated various triazole-thiol compounds against common pathogens. The results showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Comparative Analysis with Similar Compounds

When compared to other triazole derivatives such as 4-ethyl-4H-1,2,4-triazole-3-thiol and 5-(2-phenylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, the presence of the cyclohexylethyl group in our compound enhances its steric and electronic properties. This modification may improve its interaction with biological targets and increase its stability under physiological conditions .

Table 3: Comparison of Biological Activities

| Compound | Structure Feature | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Cyclohexylethyl group | High | Moderate |

| 4-Ethyl-4H-1,2,4-triazole-3-thiol | No cyclohexyl group | Moderate | Low |

| 5-(2-phenylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | Phenyl group instead of cyclohexyl | Moderate | Moderate |

Q & A

Q. What are the established synthetic routes for 5-(2-cyclohexylethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization of thiosemicarbazide intermediates or alkylation of pre-formed triazole-thiol derivatives. For example, hydrazides react with carbon disulfide in alkaline medium to form thiol precursors, followed by alkylation with 2-cyclohexylethyl bromide. Key steps include:

- Hydrazide cyclization : Use NaOH in ethanol under reflux (6–8 hours) to form the triazole-thiol core .

- Alkylation : Introduce the cyclohexylethyl group via nucleophilic substitution in anhydrous DMF at 60°C for 12 hours .

- Purification : Recrystallize from ethanol/water mixtures to achieve >95% purity.

Optimizing molar ratios (1:1.2 for alkylating agents) and inert atmospheres minimizes side reactions .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : A multi-technique approach is essential:

- Elemental Analysis : Verify C, H, N, S content within ±0.3% of theoretical values .

- IR Spectroscopy : Confirm thiol (-SH) stretch at 2550–2600 cm⁻¹ and triazole ring vibrations (1450–1600 cm⁻¹) .

- ¹H/¹³C NMR : Assign cyclohexylethyl protons (δ 1.2–2.1 ppm, multiplet) and triazole carbons (δ 148–155 ppm) .

- LC-MS : Monitor molecular ion peaks ([M+H]⁺) and fragmentation patterns to rule out impurities .

Q. What storage conditions preserve the compound’s stability for long-term studies?

- Methodological Answer : Store at -20°C in amber vials under inert gas (argon/nitrogen) to prevent oxidation of the thiol group. For short-term use (1–2 weeks), -4°C is acceptable. Avoid aqueous solutions unless buffered at pH 7–8 to limit thiolate formation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data during characterization?

- Methodological Answer : Contradictions in NMR/IR data often arise from tautomerism (thiol ↔ thione) or residual solvents. Mitigation strategies include:

- Variable Temperature NMR : Perform at 25°C and 60°C to identify tautomeric shifts .

- Deuterium Exchange : Add D₂O to distinguish exchangeable thiol protons from impurities .

- Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian 09, B3LYP/6-31G* basis set) .

Q. What computational approaches predict the compound’s biological activity and binding modes?

- Methodological Answer : Use molecular docking (AutoDock Vina) and ADME prediction (SwissADME) to screen for drug-like properties:

- Target Selection : Prioritize enzymes with known triazole-thiol interactions (e.g., cyclooxygenase-2, acetylcholinesterase) .

- Docking Parameters : Set grid boxes to cover active sites (20 ų), with exhaustiveness = 20 for accuracy .

- MD Simulations : Run 100 ns trajectories (AMBER) to assess binding stability under physiological conditions .

Q. What strategies enhance pharmacological activity through structural derivatization?

- Methodological Answer : Functionalize the thiol group or triazole nitrogen to improve bioavailability:

- Salt Formation : React with Na/K hydroxide to form water-soluble thiolates for in vivo studies .

- Mannich Bases : Introduce morpholine/piperidine groups via formaldehyde-mediated condensation (ethanol, 50°C, 4 hours) .

- Metal Complexation : Synthesize Zn(II) or Cu(II) complexes by mixing with metal sulfates in aqueous ethanol .

Q. How does the compound’s stability vary under experimental conditions (e.g., pH, temperature)?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 24–72 hours; monitor degradation via HPLC .

- pH Profiling : Incubate in buffers (pH 2–12) and quantify intact compound using UV-Vis (λ = 270 nm) .

- Light Exposure : Test under UV (254 nm) and visible light; amber glassware reduces photolysis by 70% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.